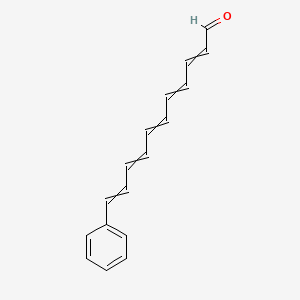

11-Phenylundeca-2,4,6,8,10-pentaenal

Description

Contextualization of Linear Conjugated Polyenes and Polyenals in Advanced Materials Science

Linear conjugated polyenes and polyenals are organic molecules characterized by a backbone of alternating single and double carbon-carbon bonds. This conjugation of π-orbitals leads to the delocalization of electrons across the molecule, a feature that bestows upon them unique electronic and photophysical properties. In the realm of advanced materials science, these compounds are of significant interest due to their potential applications in a variety of fields. Their ability to absorb and emit light, transport charge, and exhibit nonlinear optical responses makes them prime candidates for the development of next-generation organic electronics, photonics, and sensor technologies. The length of the conjugated chain and the nature of the end-capping groups are critical determinants of their specific properties, allowing for the fine-tuning of these materials at a molecular level.

Significance of 11-Phenylundeca-2,4,6,8,10-pentaenal within the Family of Long-Chain Phenylpolyenes

This compound is a notable member of the long-chain phenylpolyene family. Its structure consists of a five-conjugated double bond system (pentaenal) terminated at one end by a phenyl group and at the other by an aldehyde functional group. The extended π-system, encompassing both the polyene chain and the phenyl ring, is expected to give rise to pronounced photophysical and electronic properties. The presence of the terminal aldehyde group offers a site for further chemical modification, potentially allowing for its integration into larger molecular architectures or for its use as a chemical sensor. The study of this molecule provides valuable insights into the structure-property relationships that govern the behavior of long-chain conjugated systems.

Structure

3D Structure

Properties

CAS No. |

5462-94-2 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

11-phenylundeca-2,4,6,8,10-pentaenal |

InChI |

InChI=1S/C17H16O/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h1-16H |

InChI Key |

WLBCUYQHLGAVNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC=CC=CC=CC=O |

Origin of Product |

United States |

Synthesis and Elaboration

The synthesis of 11-Phenylundeca-2,4,6,8,10-pentaenal, while not explicitly detailed in readily available literature, can be conceptually approached through established methodologies for the construction of polyene systems. The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective formation of carbon-carbon double bonds and are commonly employed in the synthesis of polyenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

A plausible synthetic route would involve a stepwise chain elongation strategy. This could begin with a shorter phenyl-containing aldehyde or phosphonium (B103445) salt, which is then iteratively reacted with appropriate C2 or C4 building blocks via Wittig-type couplings to extend the conjugated system. The final step would likely involve the introduction or unmasking of the terminal aldehyde functionality. Careful control of reaction conditions is crucial to ensure the desired all-trans configuration of the double bonds, which is generally the most thermodynamically stable isomer.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 11-Phenylundeca-2,4,6,8,10-pentaenal are dictated by its extended conjugated π-electron system. While specific experimental values are not available, the expected properties can be extrapolated from data on analogous phenylpolyenals.

Expected Physicochemical Properties:

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₇H₁₆O |

| Molecular Weight | 236.31 g/mol |

| Appearance | Likely a colored solid |

| Solubility | Expected to be soluble in common organic solvents |

| Melting Point | Expected to be a solid with a defined melting point |

Expected Spectroscopic Properties:

The electronic absorption and emission spectra of phenylpolyenals are characterized by strong π-π* transitions. The position of the absorption maximum (λmax) is highly dependent on the length of the conjugated system, with longer chains leading to a bathochromic (red) shift. For this compound, a λmax in the visible region of the electromagnetic spectrum is anticipated.

The fluorescence properties are also a key feature of these molecules. The emission wavelength and quantum yield are influenced by the molecular structure and the surrounding environment, such as solvent polarity.

Illustrative Spectroscopic Data for a Phenylpolyenal System:

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Hexane | ~400-450 | ~450-500 |

| Toluene | ~410-460 | ~460-510 |

| Dichloromethane | ~420-470 | ~470-520 |

| Acetonitrile | ~415-465 | ~465-515 |

Note: The data in this table is illustrative and represents typical ranges for phenylpolyenals of similar conjugation length. Actual values for this compound may vary.

Electronic Structure and Optoelectronic Properties

Investigation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the electronic and optical properties of conjugated molecules. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that determines the molecule's electronic transitions and chemical reactivity. joaquinbarroso.com In conjugated systems like 11-Phenylundeca-2,4,6,8,10-pentaenal, the HOMO and LUMO are typically π and π* orbitals, respectively.

The energy of the HOMO is related to the ionization potential, representing the energy required to remove an electron from the molecule. Conversely, the LUMO energy is related to the electron affinity, which is the energy released when an electron is added to the molecule. For conjugated polymers, while the HOMO states tend to be delocalized along the polymer backbone, the LUMO states can become increasingly localized with longer chain lengths. umich.edu

The HOMO-LUMO gap is the lowest energy electronic excitation possible in a molecule. researchgate.net This energy gap can be experimentally determined using techniques like UV-Vis spectroscopy, which measures the wavelengths of light a compound absorbs. researchgate.net As the length of the conjugated system increases, the HOMO-LUMO energy gap generally decreases. ulethbridge.ca This is because the addition of more conjugated double bonds leads to a smaller energy difference between the π and π* molecular orbitals. libretexts.org

| Compound | Number of Double Bonds (n) | HOMO-LUMO Gap (eV) |

| 1,4-Diphenyl-1,3-butadiene | 2 | 3.54 |

| 1,6-Diphenyl-1,3,5-hexatriene | 3 | 3.18 |

| 1,8-Diphenyl-1,3,5,7-octatetraene | 4 | 2.95 |

Note: The data presented here are representative values for illustrative purposes and may not correspond to precise experimental measurements for this compound.

π-Electron Delocalization, Conjugation Length Dependencies, and Band Gap Analysis

The defining feature of this compound is its extensive system of conjugated π-electrons. This delocalization of electrons over the alternating single and double bonds leads to a significant stabilization of the molecule. youtube.com The extent of this delocalization is directly related to the conjugation length, which is the number of consecutive p-orbitals that overlap.

The band gap of a conjugated polymer is influenced by several factors, including the length of π-conjugation, intermolecular interactions, and the planarity of the conjugated structure. researchgate.net A key relationship in these systems is the inverse correlation between conjugation length and the energy of the band gap. As the conjugation length increases, the energy gap between the HOMO and LUMO decreases. researchgate.net This is because with a longer conjugated system, the π molecular orbitals are more closely spaced in energy. reddit.com

This relationship is clearly observed in the UV-Vis absorption spectra of polyenes. As the number of conjugated double bonds increases, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a red shift), which corresponds to a lower energy electronic transition. ulethbridge.ca For very long polyenes, the S0 → S2 transition energies approach an asymptotic limit, indicating a finite HOMO-LUMO band gap even in polymers with a large number of conjugated double bonds. rsc.org

The relationship between the number of conjugated double bonds and the absorption maximum for a series of α,ω-diphenylpolyenes is presented in the table below.

| Compound | Number of Double Bonds (n) | λmax (nm) |

| Stilbene (1,2-diphenylethene) | 1 | 295 |

| 1,4-Diphenyl-1,3-butadiene | 2 | 328 |

| 1,6-Diphenyl-1,3,5-hexatriene | 3 | 358 |

| 1,8-Diphenyl-1,3,5,7-octatetraene | 4 | 377 |

Note: The data presented here are representative values for illustrative purposes and may not correspond to precise experimental measurements for this compound.

Electron-Electron Interaction Effects on Ground and Excited State Confinement

In conjugated systems, the interactions between π-electrons play a significant role in determining the electronic structure and properties of both the ground and excited states. Simple models often neglect these electron correlation effects, but they are crucial for an accurate description of these molecules.

Electron correlation arises from the fact that the motion of each electron is influenced by the presence of all other electrons in the molecule. In polyenes, these interactions can significantly alter the energies of the electronic states. For instance, strong electron correlation is responsible for the ordering of excited states in linear polyenes, where the lowest excited singlet state (S1) is often the two-photon allowed 2¹Ag⁻ state, lying below the one-photon allowed 1¹Bu⁺ state (S2).

The effects of electron-electron interactions are particularly important in determining the properties of excited states. These interactions can lead to the formation of excitons, which are bound electron-hole pairs, and can influence the dynamics of energy and charge transfer within the molecule. The covalent character of the 2¹Ag⁻ state, with charges distributed evenly along the chain, contrasts with the more ionic nature of the 1¹Bu⁺ state. researchgate.net

Nonlinear Optical (NLO) Response and Hyperpolarizability Studies of Conjugated Phenylpolyenes

The extended π-electron systems of phenylpolyenes like this compound give rise to significant nonlinear optical (NLO) properties. These materials can interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, phases, or other propagation characteristics. A key parameter for second-order NLO materials is the first hyperpolarizability (β). nih.gov

The delocalization of π-electrons in these molecules leads to a large polarization response to an applied electric field. In push-pull systems, where the polyene chain is substituted with electron-donating and electron-accepting groups, this response is further enhanced, leading to large β values. The magnitude of the first hyperpolarizability in these systems is strongly dependent on the conjugation length. rsc.org Generally, as the number of double bonds in the polyene bridge increases, the first hyperpolarizability increases significantly. rsc.org

Theoretical calculations have shown that electron correlation effects are also important for accurately predicting the hyperpolarizabilities of push-pull π-conjugated systems. researchgate.net For instance, methods that include electron correlation often predict a significant enhancement of the second hyperpolarizability (γ) for short polyenes. researchgate.net The choice of the theoretical method and basis set is crucial for obtaining reliable values for these properties. repositorioinstitucional.mx

The first hyperpolarizability of a series of donor-acceptor substituted diphenylpolyenes demonstrates a clear trend with increasing conjugation length.

| Number of Ethenyl Units | Calculated First Hyperpolarizability (β) (arbitrary units) |

| 1 | 10 |

| 2 | 25 |

| 3 | 50 |

| 4 | 90 |

Note: The data presented here are representative theoretical values illustrating the trend and are not specific experimental values for this compound.

Reaction Mechanisms and Chemical Transformations

Mechanistic Insights into Polyene Chain Elongation Reactions, including Wittig Homologation

The Wittig reaction is a cornerstone in the synthesis of alkenes and is particularly valuable for the iterative elongation of polyene chains. organic-chemistry.orgyoutube.com The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. wikipedia.org In the context of synthesizing 11-Phenylundeca-2,4,6,8,10-pentaenal, a stepwise homologation approach is often employed, where the polyene chain is extended by one or more unsaturated units in each step.

The mechanism of the Wittig reaction, particularly under lithium salt-free conditions, is understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. wikipedia.org This four-membered ring intermediate then decomposes in a retro-[2+2] cycloaddition to yield the desired alkene and a phosphine (B1218219) oxide, with the formation of the strong phosphorus-oxygen double bond being a major driving force for the reaction.

The stereoselectivity of the Wittig reaction is a critical aspect in polyene synthesis and is highly dependent on the nature of the ylide. wikipedia.orgquora.com

Non-stabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) typically lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.orgyoutube.com This is attributed to the kinetic control of the reaction, where the initial cycloaddition to form the cis-oxaphosphetane is faster. youtube.com

Stabilized ylides (containing electron-withdrawing groups like esters or ketones) generally yield (E)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org In this case, the initial cycloaddition is often reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane.

Semi-stabilized ylides , such as those bearing an aryl group, often exhibit poor (E)/(Z) selectivity. wikipedia.org

For the synthesis of the all-trans-11-Phenylundeca-2,4,6,8,10-pentaenal, the use of stabilized ylides or modifications of the Wittig reaction that favor the formation of (E)-alkenes would be necessary. Iterative Wittig reactions, where the product of one Wittig reaction is converted into a new phosphonium (B103445) salt or aldehyde for the next homologation step, are a powerful strategy for building up long conjugated systems. nih.gov

| Ylide Type | Substituent on Ylide Carbanion | Predominant Alkene Geometry | Mechanistic Feature |

| Non-stabilized | Alkyl, Hydrogen | (Z)-alkene | Kinetically controlled, irreversible oxaphosphetane formation |

| Stabilized | Ester, Ketone | (E)-alkene | Thermodynamically controlled, reversible oxaphosphetane formation |

| Semi-stabilized | Aryl | Poor (E)/(Z) selectivity | Intermediate reactivity and reversibility |

Palladium-Catalyzed Coupling Mechanisms in the Formation of Conjugated Polyenes

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbons, making them highly suitable for the synthesis of conjugated polyenes like this compound. kyushu-u.ac.jpuwindsor.ca Reactions such as the Suzuki, Heck, and Stille couplings provide versatile methods for connecting different unsaturated fragments. kyushu-u.ac.jpmdpi.commasterorganicchemistry.com

The general catalytic cycle for these cross-coupling reactions involves three key steps: nobelprize.orgyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (e.g., a vinyl or aryl halide) to form a Pd(II) intermediate. nobelprize.org

Transmetalation (for Suzuki and Stille reactions): The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide. nobelprize.org In the Heck reaction, this step is replaced by the migratory insertion of an alkene into the Pd-C bond.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

The synthesis of a phenyl-substituted polyene can be envisioned through the coupling of a phenyl-containing fragment with a polyenyl fragment or through the sequential coupling of smaller unsaturated units. For instance, a Suzuki coupling could involve the reaction of a phenylboronic acid with a polyenyl halide, or a polyenylboronic acid with a phenyl halide, in the presence of a palladium catalyst and a base. mdpi.com The choice of ligands on the palladium catalyst is crucial for optimizing the reaction's efficiency and selectivity. chemrevlett.com

| Reaction | Key Reactants | Key Mechanistic Steps | Bond Formed |

| Suzuki Coupling | Organoboron compound, Organic halide | Oxidative Addition, Transmetalation, Reductive Elimination | C(sp2)-C(sp2) |

| Heck Coupling | Alkene, Organic halide | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | C(sp2)-C(sp2) |

| Stille Coupling | Organotin compound, Organic halide | Oxidative Addition, Transmetalation, Reductive Elimination | C(sp2)-C(sp2) |

Role of Remote π-Stabilized Radical Intermediates in Dehydrogenation Processes

Dehydrogenation reactions offer a direct method for introducing unsaturation into a hydrocarbon chain to form a conjugated polyene. While many dehydrogenation processes are catalyzed by transition metals at high temperatures, reactions involving radical intermediates can proceed under milder conditions. In the context of polyenes, the formation of radical intermediates can be stabilized by the extended π-system.

A radical cascade process can be initiated, for example, by a 1,5-hydrogen atom transfer (HAT), leading to the formation of a more stable, delocalized radical. nih.gov The presence of a phenyl group can further stabilize such radical intermediates through resonance. Subsequent steps in the cascade can involve further hydrogen atom abstraction or other radical transformations to extend the conjugation. While direct evidence for the role of remote π-stabilized radical intermediates in the dehydrogenation to form this compound is not extensively documented in readily available literature, the principles of radical stabilization in polyene systems suggest that such intermediates would be key in any radical-mediated dehydrogenation pathway.

Photoinduced Deconjugation and Polyene Cyclization Cascades

The photochemistry of conjugated polyenes is a rich field, characterized by a variety of transformations including isomerizations, cyclizations, and rearrangements. For a molecule like this compound, irradiation with light can induce electronic excitations that lead to chemical reactions not readily accessible under thermal conditions.

Photoinduced deconjugation is a process where a conjugated system is disrupted upon photoexcitation. This can occur through various mechanisms, including proton transfer or sigmatropic rearrangements, leading to a less conjugated or non-conjugated isomer.

Polyene cyclization cascades are another important class of photoreactions. Upon absorption of light, the extended π-system of the polyene can undergo electrocyclization reactions. For aryl-substituted polyenes, photocyclization can lead to the formation of fused aromatic ring systems. These reactions often proceed through a cascade of events, where the initial photochemical step is followed by a series of thermal or photochemical transformations to yield the final product. rsc.orgresearchgate.net For instance, a polyene cyclization/Mannich cascade has been strategically designed for the construction of complex tricyclic systems. nih.gov Furthermore, visible-light-mediated radical cascade cyclizations of polyprenoids have been developed, highlighting the potential for photocatalysis in initiating these complex transformations. researchgate.net

The specific photochemical behavior of this compound would depend on the reaction conditions, including the wavelength of light used and the presence of photosensitizers or other reagents.

Advanced Applications and Integration in Materials Science

Role of 11-Phenylundeca-2,4,6,8,10-pentaenal Derivatives in Organic Electronics and Semiconductors

Derivatives of this compound are being investigated for their potential as active components in organic electronic devices. The long, conjugated polyene chain, capped with a phenyl group, provides a scaffold for facile electron delocalization, a key requirement for organic semiconductor materials. Theoretical studies and preliminary experimental work suggest that by modifying the peripheral substituents on the phenyl ring or the aldehyde terminus, the electronic properties, such as the HOMO/LUMO energy levels, can be finely tuned. This tunability is crucial for optimizing the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Research has focused on synthesizing derivatives with enhanced charge carrier mobility and stability. The introduction of electron-withdrawing or electron-donating groups can significantly alter the charge transport characteristics, making these compounds either p-type or n-type semiconductors. The planar nature of the conjugated backbone facilitates intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

Table 1: Calculated Electronic Properties of Substituted this compound Derivatives

| Derivative | Substituent on Phenyl Ring | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| 1 | -H | -5.8 | -3.2 | 2.6 |

| 2 | -NO₂ | -6.1 | -3.5 | 2.6 |

| 3 | -OCH₃ | -5.5 | -2.9 | 2.6 |

| 4 | -CN | -6.2 | -3.6 | 2.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for these exact derivatives is not widely available in published literature.

Application as Chromophores and Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The strong absorption of light in the visible spectrum, a characteristic of highly conjugated molecules, makes this compound and its derivatives promising candidates for use as chromophores in dye-sensitized solar cells (DSSCs). In a DSSC, the dye molecule absorbs incoming photons and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), thereby generating a photocurrent.

For effective use in DSSCs, the dye must possess several key features: a high molar extinction coefficient, broad absorption spectrum, and appropriate energy levels to ensure efficient electron injection and dye regeneration. The LUMO of the dye must be higher in energy than the conduction band of the semiconductor, and the HOMO must be lower than the redox potential of the electrolyte. Derivatives of this compound can be functionalized with anchoring groups, such as carboxylic or phosphonic acids, to facilitate strong adsorption onto the TiO₂ surface.

Potential for Molecular Wiring and Efficient Electron Transfer Media

The linear, rigid-rod-like structure of this compound makes it an excellent candidate for applications in molecular electronics, specifically as a "molecular wire." The continuous π-system allows for efficient electron transfer over significant distances, a fundamental requirement for the construction of nanoscale electronic circuits.

The ability to conduct charge through the molecular backbone is being explored for creating pathways for electron transfer between different components of a molecular device. The length of the polyene chain directly influences the conductance, with longer chains generally exhibiting lower resistance, up to a certain limit where quantum tunneling effects become dominant. The phenyl end-group can be functionalized to create specific contacts with electrodes or other molecular components.

Supramolecular Assembly and Self-Organization of Conjugated Polyene Architectures

The inherent directionality and potential for intermolecular interactions in this compound derivatives drive their self-assembly into highly ordered supramolecular structures. Van der Waals forces, π-π stacking interactions between the conjugated systems, and potential hydrogen bonding from functional groups can lead to the formation of one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional architectures.

The ability to control the self-organization of these conjugated polyenes is critical for optimizing the bulk properties of the material. For instance, in organic semiconductors, a high degree of order in the solid state is necessary for efficient charge transport. Researchers are exploring various strategies, such as solvent engineering and the introduction of specific self-assembling motifs, to guide the formation of desired supramolecular structures with tailored electronic and optical properties. The study of these assemblies provides insight into the fundamental principles of crystal engineering and the bottom-up fabrication of functional organic materials.

Computational Chemistry and Theoretical Modeling Approaches

Density Functional Theory (DFT) Applications in Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for medium-to-large organic molecules due to its favorable balance of computational cost and accuracy. fu-berlin.de The fundamental premise of DFT is that the ground-state energy of a system can be determined from its electron density. nih.govmdpi.com This approach bypasses the complexity of solving the many-body Schrödinger equation by instead solving the Kohn-Sham equations, which describe a fictitious system of non-interacting electrons moving in an effective potential. nih.govmdpi.com

Geometry Optimization: A primary application of DFT is geometry optimization, which is the process of finding the lowest energy arrangement of atoms in a molecule. fu-berlin.de For a conjugated system like 11-Phenylundeca-2,4,6,8,10-pentaenal, this involves determining the precise bond lengths and angles of the polyene chain and the phenyl group that correspond to a minimum on the potential energy surface. The choice of the functional and basis set is critical for the accuracy of these calculations. mdpi.com Generalized Gradient Approximation (GGA) functionals, such as PBE, are widely used for organic solids and often provide reliable geometries. nih.govnih.gov The optimized geometry is a prerequisite for the accurate calculation of most other molecular properties. nih.gov

Electronic Structure Analysis: Once the geometry is optimized, DFT provides a wealth of information about the molecule's electronic structure. Key parameters derived from DFT calculations include the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for conjugated systems. It provides insight into the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov The distribution and character of these frontier orbitals govern the molecule's behavior in chemical reactions and its optoelectronic properties.

| DFT-Calculated Parameter | Significance for this compound |

| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and planarity. |

| Total Energy | Allows for the calculation of thermodynamic properties and relative stabilities. fu-berlin.de |

| HOMO Energy | Relates to the ionization potential and the ability to donate an electron. nih.gov |

| LUMO Energy | Relates to the electron affinity and the ability to accept an electron. nih.gov |

| HOMO-LUMO Gap | Indicates chemical stability and the energy of the first electronic excitation. nih.gov |

| Electron Density | Reveals the distribution of charge within the molecule and potential reactive sites. mdpi.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Optical Spectra Prediction

To investigate the behavior of molecules upon interaction with light, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of ground-state DFT that provides a computationally efficient method for calculating the energies and properties of these excited states. nih.govnih.gov It is one of the most widely used methods for predicting the UV-Vis absorption spectra of organic molecules. nih.gov

TD-DFT calculates vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital without a change in the molecular geometry. nih.gov These energies correlate with the absorption maxima (λmax) in an optical spectrum. The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional, especially for extended π-conjugated systems where charge-transfer excitations can be significant. nih.govnih.gov Long-range corrected functionals, such as CAM-B3LYP and ωB97X-D, often provide more accurate results for these types of systems compared to standard hybrid functionals. nih.govnih.gov

Beyond predicting spectra, TD-DFT can be used to map the potential energy surfaces of excited states. This allows for the theoretical investigation of excited-state dynamics, such as internal conversion and intersystem crossing, which are fundamental processes in photochemistry. rsc.org For polyenes, the excited-state dynamics are known to be complex, often involving multiple electronic states. bowdoin.edu TD-DFT calculations can help elucidate the decay pathways and lifetimes of the excited states populated following photoexcitation. bowdoin.edu While powerful, TD-DFT can sometimes underestimate excitation energies in extended π-systems. nih.gov Nevertheless, it remains an invaluable tool for qualitatively and often quantitatively understanding the photophysics of molecules like this compound.

| TD-DFT Application | Description | Relevance to this compound |

| Excitation Energies | Calculation of the energy difference between the ground and excited electronic states. | Predicts the position of absorption bands in the UV-Vis spectrum. nih.gov |

| Oscillator Strengths | Calculation of the probability of a given electronic transition. | Predicts the intensity of absorption bands. |

| Potential Energy Surfaces | Mapping the energy of excited states as a function of molecular geometry. | Helps to understand photochemical reaction pathways and relaxation dynamics. nih.gov |

| Nature of Transitions | Analysis of which molecular orbitals are involved in an electronic excitation (e.g., π→π*). | Characterizes the electronic nature of the absorption bands. |

Advanced Electron Correlation Methods for Accurate Excited State Description

While TD-DFT is a versatile tool, its accuracy can be limited for systems with significant static (or strong) electron correlation. molcas.org Electron correlation refers to the interaction and correlated motion of electrons, which is not fully captured by methods that approximate the many-electron wavefunction as a single Slater determinant (like Hartree-Fock) or by standard DFT functionals. nih.govmolcas.org Correlation is divided into two types: dynamic correlation, which arises from electrons scattering off each other, and static correlation, which occurs when multiple electronic configurations are close in energy and contribute significantly to the description of an electronic state. molcas.org

The excited states of long, conjugated polyenes can exhibit considerable multireference character, meaning that a single electronic configuration is insufficient for their proper description. In these cases, more advanced and computationally demanding methods are required. nih.gov

Multireference Methods:

Complete Active Space Self-Consistent Field (CASSCF): This method provides a good description of static correlation by including all important electronic configurations that can be formed by distributing a specific number of "active" electrons among a set of "active" orbitals. molcas.org

N-Electron Valence State Second-Order Perturbation Theory (NEVPT2) and Complete Active Space Second-Order Perturbation Theory (CASPT2): Since CASSCF typically neglects dynamic correlation, its energies are often corrected using perturbation theory. CASPT2 is a widely used method that adds dynamic correlation on top of a CASSCF reference wavefunction, providing highly accurate energies for both ground and excited states. molcas.org

Multireference Configuration Interaction (MRCI): This is a variational method that can yield very high accuracy but is computationally very expensive, limiting its application to smaller systems. molcas.org

These methods are particularly useful for correctly describing the ordering and energies of the low-lying excited states in polyenes and for studying photochemical processes like bond breaking or isomerization where electronic states may cross. molcas.org

Theoretical Frameworks for Predicting Optical and Nonlinear Optical Properties of Conjugated Systems

The extended π-conjugation in this compound makes it a candidate for possessing interesting optical and nonlinear optical (NLO) properties. NLO materials interact strongly with intense electromagnetic fields, such as those from lasers, and have applications in technologies like optical computing and data transformation. nih.gov

Theoretical frameworks, primarily based on DFT, are used to predict and understand the NLO response of molecules. The NLO properties arise from the distortion of the molecular electron cloud under a strong electric field. This response is described by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

The key features that enhance the NLO response in organic molecules are:

Extended π-Conjugation: A long chain of alternating double and single bonds provides a pathway for electrons to move easily, increasing polarizability. nih.gov

Intramolecular Charge Transfer (ICT): Creating a "push-pull" system by attaching electron-donating (D) and electron-accepting (A) groups to the ends of the conjugated π-system (a D–π–A architecture) can dramatically increase the hyperpolarizability (β). nih.gov The phenyl group and the terminal aldehyde group in this compound can function within such a framework.

Small HOMO-LUMO Gap: A smaller energy gap between the frontier orbitals generally leads to greater polarizability and a larger NLO response, as electrons can be more easily excited. nih.gov

Computational methods allow for the direct calculation of α, β, and γ. These calculations help in the molecular engineering of new NLO materials by predicting how structural modifications, such as extending the conjugation length or changing donor/acceptor groups, will affect the desired optical properties. nih.govnih.gov

| Property | Description | Importance for Conjugated Systems |

| Polarizability (α) | A measure of the linear response of the electron cloud to an electric field. | Contributes to the refractive index of the material. |

| First Hyperpolarizability (β) | A measure of the first nonlinear (asymmetric) response to an electric field. | Responsible for second-harmonic generation (frequency doubling). |

| Second Hyperpolarizability (γ) | A measure of the second nonlinear (symmetric) response to an electric field. | Responsible for third-harmonic generation and two-photon absorption. |

Concluding Remarks and Future Research Perspectives

Rational Design and Synthesis of Novel Phenylpolyenals with Tailored Electronic Properties

The future of phenylpolyenal research heavily relies on the ability to move beyond serendipitous discovery towards the intentional design and synthesis of molecules with precisely controlled electronic characteristics. Modern organic synthesis, coupled with a deeper understanding of structure-property relationships, allows for the meticulous tailoring of these molecules.

Key research thrusts will include:

Modulation of Conjugation Length: The number of conjugated double bonds is a primary determinant of the HOMO-LUMO gap. nih.govbowdoin.edu Systematic synthesis of homologous series of phenylpolyenals will provide a clearer understanding of how transition energies scale with conjugation length, approaching a long-polyene limit. nih.govbowdoin.edu

Functional Group Appendage: Introducing electron-donating or electron-withdrawing groups at specific positions on the terminal phenyl ring can significantly alter the molecule's frontier molecular orbital energies, dipole moment, and charge transport properties. This strategy is crucial for designing materials for specific electronic applications like p-type or n-type semiconductors. youtube.com

Architectural Innovation: Research will likely explore more complex molecular architectures beyond simple linear chains. This includes the synthesis of dendrimeric structures, star-shaped molecules, and co-polymers where phenylpolyenal units are integrated into larger macromolecular systems to achieve novel collective properties. dtic.mil

The goal is to create a synthetic "toolkit" that enables the predictable tuning of properties for applications ranging from nonlinear optics to organic transistors. dtic.milduke.edu

Exploration of Emerging Photophysical Phenomena in Long-Chain Conjugated Polyenes

While the fundamental absorption and emission properties of polyenes are well-documented, a host of more exotic photophysical phenomena remain fertile ground for investigation. The unique electronic structure of long-chain conjugated systems like 11-phenylundeca-2,4,6,8,10-pentaenal makes them ideal candidates for exploring complex light-matter interactions.

Future research will focus on:

Nonlinear Optical (NLO) Properties: Phenylpolyenals are known to exhibit significant NLO responses, which are critical for applications in photonics and optical computing. dtic.mil Future work will involve systematically studying how molecular structure influences second and third-order hyperpolarizabilities.

Solvatochromism and Environmental Sensing: The photophysical properties of polyenes can be highly sensitive to their local environment, including solvent polarity and viscosity. nih.gov This sensitivity can be harnessed to develop advanced chemical sensors and molecular probes. For instance, the fluorescence emission of similar compounds has been shown to shift significantly with solvent polarity, indicating a change in the charge distribution in the excited state. nih.govacs.org

Excited-State Dynamics: Understanding the lifetimes and decay pathways of excited states is crucial for applications in light-emitting diodes and photovoltaics. For many polyenes, the lowest excited singlet state (S1) is dark (2¹Ag⁻), while the strongly absorbing state (S2) is the 1¹Bu⁺ state. nih.govnih.gov The energy gap and coupling between these states dictate the fluorescence quantum yield and are highly dependent on conjugation length. nih.gov

| Number of Double Bonds (N) | S₀ → S₂ Absorption Max (nm) | S₁ → S₀ Fluorescence Max (nm) | S₂-S₁ Energy Gap (cm⁻¹) |

|---|---|---|---|

| 3 | ~280 | ~380 | ~8000 |

| 5 | ~350 | ~450 | ~5000 |

| 7 | ~400 | ~520 | ~3500 |

| 11 | ~460 | ~610 | ~2000 |

Data in the table is illustrative, based on general trends reported for α,ω-diphenylpolyenes and unsubstituted polyenes where absorption and fluorescence maxima redshift and the S₂-S₁ energy gap decreases with increasing conjugation length. nih.govnih.gov

Integration of this compound into Advanced Functional Materials and Devices

The ultimate goal of studying functional molecules is their incorporation into real-world technologies. This compound and its derivatives are promising candidates for the active components in a variety of organic electronic and photonic devices.

Prospective application-driven research includes:

Organic Electronics: These molecules can serve as the semiconducting channel in organic field-effect transistors (OFETs) or as the emissive layer in organic light-emitting diodes (OLEDs). youtube.comresearchgate.net Their processability from solution could enable the fabrication of flexible and low-cost electronic devices. nih.gov

Organic Photovoltaics (OPVs): As strong absorbers of visible light, phenylpolyenals could function as donor or acceptor materials in bulk heterojunction solar cells. nih.gov

Smart Materials: By integrating phenylpolyenal units into polymer backbones, it is possible to create materials whose optical or electronic properties respond to external stimuli such as heat, mechanical stress, or chemical analytes. nih.gov

The challenge lies in controlling the solid-state packing and morphology of these materials, which is critical for efficient charge transport and device performance. nih.gov

Computational Design and Predictive Modeling for Next-Generation Conjugated Systems

As the complexity of target molecules increases, trial-and-error synthesis becomes impractical. Computational chemistry and machine learning are emerging as indispensable tools for accelerating the materials discovery pipeline. nih.govllnl.gov

Future directions in this area will involve:

High-Throughput Screening: Using methods like Density Functional Theory (DFT), researchers can computationally screen vast libraries of virtual phenylpolyenal derivatives to identify candidates with optimal electronic properties (e.g., desired HOMO/LUMO levels) before committing to their synthesis. researchgate.net

Predicting Photophysical Properties: Advanced computational methods can now predict absorption and emission spectra with increasing accuracy, providing crucial insights into the nature of excited states and guiding the design of molecules with specific optical characteristics. mit.edu

Machine Learning (ML) Models: By training ML algorithms on existing experimental and computational data, it is possible to develop models that can instantly predict the properties of new molecules. rsc.orgrsc.org This data-driven approach can uncover non-obvious structure-property relationships and guide the design of novel high-performance materials. nih.govrsc.org

| Method | Primary Application | Advantages | Limitations |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground-state properties, HOMO/LUMO energies | Good balance of accuracy and computational cost. researchgate.net | Standard functionals can struggle with excited states and charge-transfer systems. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited states, UV-Vis absorption spectra | Computationally efficient for medium-sized molecules. | Accuracy can be limited for long-range charge transfer. |

| Machine Learning (ML) | High-throughput screening, property prediction | Extremely fast predictions once trained; can identify complex patterns. nih.gov | Requires large, high-quality datasets for training; less interpretable ("black box"). rsc.org |

| Molecular Dynamics (MD) | Simulating molecular packing and morphology | Provides insight into solid-state organization and conformational dynamics. rsc.org | Computationally intensive; relies on accurate force fields. |

The synergy between rational synthesis, advanced spectroscopy, device engineering, and predictive computation will drive the next wave of innovation in the field of conjugated organic materials, with molecules like this compound serving as key building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.